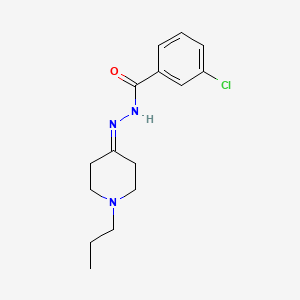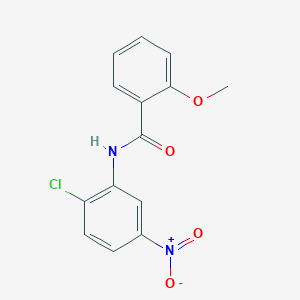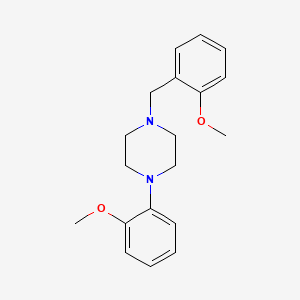![molecular formula C12H20N2OS B5887111 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol, also known as MTEP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a role in various neurological disorders.
Mecanismo De Acción
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's mechanism of action involves the selective antagonism of mGluR5, which is a G protein-coupled receptor that plays a role in various neurological functions such as synaptic plasticity and neurotransmitter release. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's ability to selectively target mGluR5 has been shown to have neuroprotective effects in animal models of neurological disorders.
Biochemical and Physiological Effects
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's biochemical and physiological effects have been extensively studied in animal models. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol has been shown to reduce glutamate-mediated excitotoxicity, which is a process that leads to neuronal death in various neurological disorders. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol has also been shown to improve cognitive function and reduce anxiety-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's advantages in lab experiments include its ability to selectively target mGluR5, which allows for specific modulation of glutamate signaling pathways. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's limitations include its complex synthesis process and potential off-target effects.
Direcciones Futuras
For 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol research include investigating its potential therapeutic applications in other neurological disorders and developing more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol involves a multi-step process that includes the formation of the piperazine ring, introduction of the thienylmethyl group, and the final addition of the hydroxyethyl group. The synthesis of 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol has been described in several research articles, and it involves the use of various reagents and solvents. The synthesis of 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Huntington's disease, and Fragile X syndrome. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's ability to selectively target mGluR5 has been shown to have neuroprotective effects in animal models of these disorders. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol has also been studied for its potential use in treating addiction and anxiety disorders.
Propiedades
IUPAC Name |
2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-11-2-9-16-12(11)10-14-5-3-13(4-6-14)7-8-15/h2,9,15H,3-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNWTDDQNGNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5351021 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5887030.png)
![methyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B5887032.png)

![dimethyl 5-[(2,4-dimethylbenzoyl)amino]isophthalate](/img/structure/B5887041.png)
![3-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5887052.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B5887055.png)

![N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5887062.png)

![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B5887080.png)
![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5887087.png)

![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)
